XLogP3 Lipophilicity Differentiation vs. 1,5‑Dimethyl Pyrazole Analog (CAS 1006437‑26‑8)
The substitution pattern on the pyrazole ring directly governs partition coefficient. The target compound (CAS 1006472‑90‑7), bearing a single N‑methyl group, exhibits a computed XLogP3 of 1.3. In contrast, the 1,5‑dimethyl analog (CAS 1006437‑26‑8; PubChem CID 19623113) carries an additional C‑5 methyl group, which raises its computed XLogP3 to 1.8. The ΔXLogP3 of +0.5 units corresponds to an approximately 3‑fold increase in predicted lipid solubility for the dimethyl analog, a difference that can significantly alter cell permeability, plasma protein binding, and off‑target promiscuity. [1]
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | N‑(2,3‑Difluorobenzyl)-1‑(1,5‑dimethyl‑1H‑pyrazol‑4‑yl)methanamine (CAS 1006437‑26‑8): XLogP3 = 1.8 |
| Quantified Difference | ΔXLogP3 = +0.5 (comparator more lipophilic by a factor of ~3.2‑fold) |
| Conditions | PubChem XLogP3 3.0 algorithm, identical computational protocol for both compounds |
Why This Matters
A ΔXLogP3 of 0.5 is sufficient to shift a compound from favorable CNS drug‑like space (typically XLogP3 1–3) toward higher clearance risk; researchers needing balanced CNS permeability and solubility should prioritize the 1‑methyl compound over the 1,5‑dimethyl variant.
- [1] PubChem computed XLogP3 values for CID 19623063 (CAS 1006472‑90‑7) and CID 19623113 (CAS 1006437‑26‑8), U.S. National Library of Medicine, accessed 2026‑05‑07. View Source
